molecular formula C15H20N2O4 B2698800 N-(1-cyano-1-methylpropyl)-3,4,5-trimethoxybenzamide CAS No. 1252502-27-4

N-(1-cyano-1-methylpropyl)-3,4,5-trimethoxybenzamide

Cat. No. B2698800
CAS RN: 1252502-27-4
M. Wt: 292.335
InChI Key: CTLCWCZLEISMBX-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylpropyl)-3,4,5-trimethoxybenzamide, commonly known as TMA-6, is a chemical compound that belongs to the family of phenethylamines. It is a highly potent and selective agonist of the serotonin 5-HT2A receptor, which is known to play a crucial role in the regulation of mood, cognition, and perception. TMA-6 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience, pharmacology, and psychopharmacology.

Mechanism of Action

TMA-6 acts as a highly selective agonist of the serotonin 5-HT2A receptor, which is known to play a crucial role in the regulation of mood, cognition, and perception. Upon binding to the receptor, TMA-6 induces a conformational change in the receptor, leading to the activation of a cascade of intracellular signaling pathways. This ultimately results in the modulation of various neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine.
Biochemical and Physiological Effects:
TMA-6 has been shown to produce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been reported to induce feelings of euphoria, altered visual perception, and heightened sensory awareness. TMA-6 has also been shown to increase heart rate, blood pressure, and body temperature, indicating its potential as a cardiovascular stimulant.

Advantages and Limitations for Lab Experiments

TMA-6 has several advantages as a research tool, including its high potency and selectivity for the 5-HT2A receptor, which allows for precise manipulation of the receptor system. It also has a relatively long half-life, which allows for sustained effects and prolonged experimentation. However, TMA-6 also has several limitations, including its potential for toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for the study of TMA-6 and its potential applications in scientific research. One area of interest is the development of novel therapeutic agents based on the structure and function of TMA-6. Another area of interest is the study of the neurochemical mechanisms underlying the effects of TMA-6 and other hallucinogenic drugs on the brain. Additionally, the potential use of TMA-6 in the treatment of various psychiatric disorders, including depression and anxiety, warrants further investigation.

Synthesis Methods

TMA-6 can be synthesized using various methods, including the reduction of 3,4,5-trimethoxybenzaldehyde with sodium borohydride, followed by the reaction of the resulting alcohol with cyanomethylpropane in the presence of a strong base. Alternatively, TMA-6 can be prepared by the reaction of 3,4,5-trimethoxybenzoyl chloride with N-cyanomethyl-N-methylamine in the presence of a Lewis acid catalyst.

Scientific Research Applications

TMA-6 has been widely used in scientific research for its ability to selectively activate the 5-HT2A receptor, which is known to play a crucial role in the regulation of mood, cognition, and perception. TMA-6 has been studied for its potential applications in the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia. It has also been used in the study of the neurochemical mechanisms underlying the effects of hallucinogenic drugs, such as LSD and psilocybin.

properties

IUPAC Name

N-(2-cyanobutan-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-6-15(2,9-16)17-14(18)10-7-11(19-3)13(21-5)12(8-10)20-4/h7-8H,6H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLCWCZLEISMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-methylpropyl)-3,4,5-trimethoxybenzamide

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